molecular formula C11H12N2O3 B13005968 (E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal

(E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal

Cat. No.: B13005968
M. Wt: 220.22 g/mol
InChI Key: PSNHGTBTKGIRRS-CLFYSBASSA-N
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Description

(E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal is an organic compound characterized by the presence of a dimethylamino group, a nitrophenyl group, and an enal (a compound containing both an alkene and an aldehyde functional group)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal typically involves the condensation of 2-nitrobenzaldehyde with dimethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes an aldol condensation to yield the final product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but with optimization for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Halides (e.g., HCl, HBr), thiols (e.g., R-SH)

Major Products Formed

    Oxidation: 3-(dimethylamino)-2-(2-nitrophenyl)propanoic acid

    Reduction: (E)-3-(dimethylamino)-2-(2-aminophenyl)prop-2-enal

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies may focus on its interaction with biological macromolecules such as proteins and DNA.

    Medicine: Potential use as a lead compound for the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dimethylamino group may also play a role in modulating the compound’s interaction with biological targets, influencing its overall activity and potency.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enone
  • (E)-3-(dimethylamino)-2-(4-nitrophenyl)prop-2-enal
  • (E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enol

Uniqueness

(E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal is unique due to the presence of both a nitrophenyl group and a dimethylamino group in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from similar compounds.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

(E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal

InChI

InChI=1S/C11H12N2O3/c1-12(2)7-9(8-14)10-5-3-4-6-11(10)13(15)16/h3-8H,1-2H3/b9-7-

InChI Key

PSNHGTBTKGIRRS-CLFYSBASSA-N

Isomeric SMILES

CN(C)/C=C(/C=O)\C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CN(C)C=C(C=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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